molecular formula C10H11BrO2 B15157131 1-(4-Bromo-2-methoxy-6-methylphenyl)ethanone

1-(4-Bromo-2-methoxy-6-methylphenyl)ethanone

Cat. No.: B15157131
M. Wt: 243.10 g/mol
InChI Key: RBEXBLILQKQOIM-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methoxy-6-methylphenyl)ethanone is an organic compound with the molecular formula C10H11BrO2 It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromo-2-methoxy-6-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(2-methoxy-6-methylphenyl)ethanone using bromine in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds at room temperature, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methoxy-6-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromo-2-methoxy-6-methylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methoxy-6-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination of functional groups makes it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-(4-bromo-2-methoxy-6-methylphenyl)ethanone

InChI

InChI=1S/C10H11BrO2/c1-6-4-8(11)5-9(13-3)10(6)7(2)12/h4-5H,1-3H3

InChI Key

RBEXBLILQKQOIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)OC)Br

Origin of Product

United States

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